molecular formula C14H24O2 B1455496 6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid CAS No. 1271659-84-7

6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid

Cat. No. B1455496
M. Wt: 224.34 g/mol
InChI Key: KEYSPOFCPBDMSG-UHFFFAOYSA-N
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Description

“6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid”, also known as TPOCA, is a spirocyclic compound that contains a four-carbon ring fused to a six-carbon ring1. The compound has a molecular formula of C13H22O2 and a molar mass of 210.32 g/mol1. TPOCA is a white to off-white crystalline powder1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of TPOCA consists of a four-carbon ring fused to a six-carbon ring1. The molecular formula is C13H22O21.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

TPOCA is a white to off-white crystalline powder1. It is insoluble in water but soluble in organic solvents1. The molecular weight is 210.321.


Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of this compound.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound.


properties

IUPAC Name

6-(2-methylbutan-2-yl)spiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-4-13(2,3)10-5-7-14(8-6-10)9-11(14)12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYSPOFCPBDMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 3
6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 4
6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 5
6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 6
6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid

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